3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol
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Overview
Description
3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring substituted with an aminoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol typically involves the reaction of 4,4-dimethyloxolan-3-one with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4,4-dimethyloxolan-3-one+ethylenediamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxolane ring can be reduced under specific conditions to yield different cyclic compounds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane compounds.
Scientific Research Applications
3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxolane ring provides structural stability and can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethyl)-4,4-dimethyloxolan-2-ol
- 3-(2-Aminoethyl)-4,4-dimethyloxolan-4-ol
- 3-(2-Aminoethyl)-4,4-dimethyloxolan-5-ol
Uniqueness
3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol is unique due to the specific positioning of the aminoethyl group and the two methyl groups on the oxolane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol is a derivative of oxolane and has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered oxolane ring with two methyl groups at the 4-position and an aminoethyl side chain. This unique structure contributes to its biological properties.
Research indicates that compounds similar to this compound can activate specific signaling pathways involved in cancer cell proliferation and survival. Notably, the activation of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) has been linked to anti-tumor effects. SHP1 dephosphorylates critical signaling molecules such as STAT3 and ERK, leading to reduced cancer cell viability and enhanced apoptosis in various cancer cell lines .
Biological Activity Overview
Case Study 1: Anti-tumor Effects
A study evaluated the anti-tumor effects of derivatives similar to this compound on leukemia cell lines. The compounds exhibited IC50 values ranging from 1.65 to 5.51 μM against various cancer types, demonstrating significant cytotoxicity. The mechanism involved SHP1 activation which inhibited the proliferation of cancer cells by deactivating oncogenic signaling pathways .
Case Study 2: Cytotoxicity Assessment
In another investigation, bioactive compounds derived from natural sources were tested for their cytotoxic effects using MTT assays on U-937 (human leukemic monocyte lymphoma) and HL-60 (human promyelocytic leukemia) cell lines. The results indicated that certain derivatives showed moderate cytotoxic activity, suggesting potential for further development as anticancer agents .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to modulate key signaling pathways associated with cancer progression positions it as a candidate for drug development. Further studies are necessary to elucidate the full spectrum of its biological activities and optimize its efficacy through structural modifications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(7,10)3-4-9/h10H,3-6,9H2,1-2H3 |
InChI Key |
QAMUPZVWDWZIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1(CCN)O)C |
Origin of Product |
United States |
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